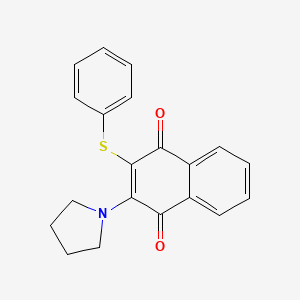
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- is a synthetic organic compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of 1,4-Naphthoquinone: This can be achieved through the oxidation of naphthalene using reagents like chromium trioxide (CrO₃) in acetic acid.
Introduction of the Phenylthio Group: This step might involve the reaction of 1,4-naphthoquinone with a thiophenol derivative under basic conditions.
Addition of the Pyrrolidinyl Group: The final step could involve the nucleophilic substitution of the intermediate with pyrrolidine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The phenylthio and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized quinone derivatives, while reduction could produce hydroquinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its quinone structure which is known to interact with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- involves its interaction with biological molecules. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is often exploited in anticancer and antimicrobial applications. The phenylthio and pyrrolidinyl groups may enhance the compound’s ability to interact with specific molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
2-Phenylthio-1,4-naphthoquinone: Similar structure but without the pyrrolidinyl group.
3-Pyrrolidinyl-1,4-naphthoquinone: Similar structure but without the phenylthio group.
Uniqueness
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- is unique due to the presence of both phenylthio and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to its analogs. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
500755-47-5 |
|---|---|
Formule moléculaire |
C20H17NO2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-phenylsulfanyl-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H17NO2S/c22-18-15-10-4-5-11-16(15)19(23)20(17(18)21-12-6-7-13-21)24-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Clé InChI |
JGUHCGZNGPYCHW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


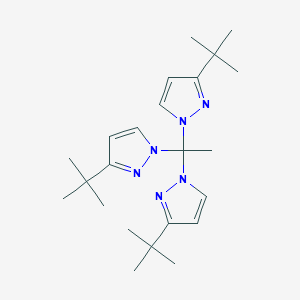

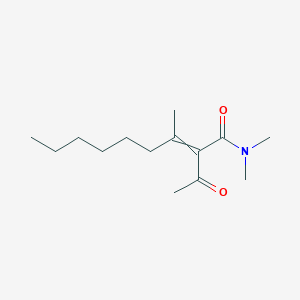
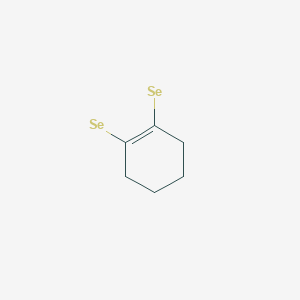
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)

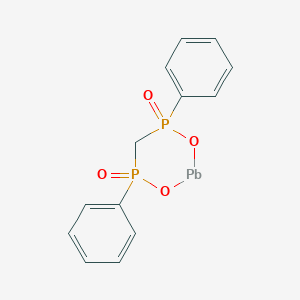
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)

